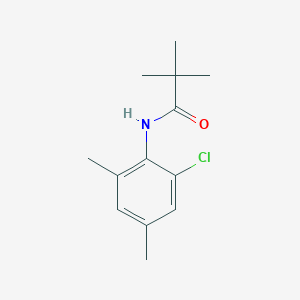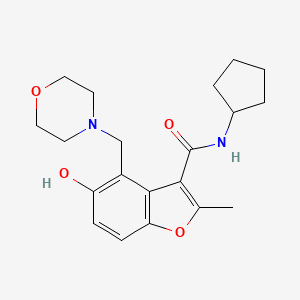
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
- "N-(2-methylphenyl)-3-oxo-3-phenylpropanamide" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of similar compounds, such as (S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, involves complex chemical reactions and is established by various spectroscopic methods (Shen et al., 2013).
Molecular Structure Analysis
- X-ray diffraction and spectroscopic methods like IR, NMR, and UV-Vis have been utilized for the structural analysis of similar compounds (Demir et al., 2016).
Chemical Reactions and Properties
- Compounds like N-(2-methylphenyl)-3-oxo-3-phenylpropanamide undergo various chemical reactions, forming different products depending on the reactants and conditions used. For example, the reaction of similar amide compounds with electrophiles yields products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Physical Properties Analysis
- The physical properties of such compounds can be determined through X-ray diffraction, which provides information on crystal systems and lattice constants (Kırca et al., 2018).
Chemical Properties Analysis
- The chemical properties, including reactivity and molecular interactions, of similar compounds can be studied through methods like DFT calculations, spectroscopic analysis, and molecular docking studies (Chandralekha et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-7-5-6-10-14(12)17-16(19)11-15(18)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQBHKZZYOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5663411.png)


![N-(3-chlorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5663439.png)
![2-[4-(diethylamino)benzylidene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5663445.png)

![8-beta-alanyl-2-(3,5-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5663459.png)
![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5663465.png)

![1-[2-(7-methyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-4-phenyl-2-pyrrolidinone dihydrochloride](/img/structure/B5663479.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5663485.png)


![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)